Atorvastatin Lactam Sodium Salt Impurity

Description

Significance of Impurity Control in Pharmaceutical Sciences

The control of impurities is a critical aspect of pharmaceutical sciences, essential for ensuring the safety and efficacy of drug products. pharmiweb.comveeprho.com Pharmaceutical impurities are undesired chemical substances that remain with the active pharmaceutical ingredients (APIs) or develop during formulation or upon aging of the API in the finished drug product. globalpharmatek.com Even in small amounts, these impurities can potentially impact the drug's potency, stability, and safety, sometimes inducing toxic effects. pharmiweb.comveeprho.com

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines to control the levels of impurities in pharmaceutical products. clearsynth.comgmpinsiders.comeuropa.eu These guidelines, including ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate the identification, qualification, and quantification of impurities. gmpinsiders.comeuropa.eueuropa.eu The process of impurity profiling—identifying, quantifying, and controlling impurities—is a mandatory requirement for new drug applications and helps in establishing appropriate storage conditions and shelf life for the drug product. globalpharmatek.com Adherence to these standards is crucial for pharmaceutical companies to maintain drug quality, comply with regulations, and safeguard public health. pharmiweb.comclearsynth.com

Overview of Atorvastatin (B1662188) as an Active Pharmaceutical Ingredient (API)

Atorvastatin is a widely prescribed synthetic lipid-lowering agent belonging to the statin class of medications. pediatriconcall.compharmaoffer.com As an active pharmaceutical ingredient, its primary function is to lower elevated cholesterol levels, a key risk factor for cardiovascular diseases. drugbank.compharmacompass.comveeprho.com Atorvastatin achieves this by competitively inhibiting the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase. drugbank.comwikipedia.org This enzyme catalyzes a rate-limiting step in the biosynthesis of cholesterol in the liver. wikipedia.orgnewdrugapprovals.org By inhibiting this enzyme, atorvastatin decreases the de novo synthesis of cholesterol, which in turn leads to an increased expression of low-density lipoprotein (LDL) receptors on liver cells. wikipedia.org This enhances the uptake of LDL-cholesterol from the blood, thereby reducing its concentration. wikipedia.orgnih.gov

First synthesized in 1985, Atorvastatin was approved for medical use in the United States in 1996. wikipedia.orgnewdrugapprovals.org Unlike some other statins, it is a completely synthetic compound and is administered in its active form. wikipedia.org The manufacturing and supply of Atorvastatin API are regulated by Good Manufacturing Practices (GMP) to ensure its quality and purity for use in finished pharmaceutical products. pharmaoffer.com

Classification and Importance of Atorvastatin Impurities

The impurity profile of Atorvastatin is a critical quality attribute that is closely monitored during its manufacturing process. veeprho.com The types and levels of impurities depend on the synthesis route, manufacturing parameters, and storage conditions. veeprho.com As with other APIs, impurities in Atorvastatin are generally classified according to ICH guidelines into organic impurities, inorganic impurities, and residual solvents. globalpharmatek.com

Organic impurities are the most common and can arise from starting materials, by-products of the synthesis, intermediates, reagents, or degradation products. globalpharmatek.com The control and monitoring of these impurities are essential to ensure the consistency, safety, and efficacy of the final drug product. synthinkchemicals.com

The synthesis of Atorvastatin is a complex multi-step process, which can lead to the formation of various process-related impurities. These impurities can include unreacted starting materials, intermediates that are not fully converted to the final product, and by-products from side reactions. globalpharmatek.comresearchgate.net The specific impurity profile is highly dependent on the chosen synthetic pathway, such as the Paal-Knorr condensation route. rasayanjournal.co.inacs.org

Examples of process-related impurities that can arise during Atorvastatin synthesis include diastereomers (such as (3S,5S)- and (3S,5R)-epimers), the desfluoro analog, and precursors to other impurities. researchgate.netrasayanjournal.co.in The process of preparing key intermediates like Atorvastatin lactone is particularly sensitive and can lead to the formation of impurities like the Atorvastatin methyl ester if not properly controlled. google.com Rigorous control over process parameters and purification steps, such as recrystallization, are employed to minimize these impurities to acceptable levels as defined by pharmacopeial standards. veeprho.comgoogle.com

Atorvastatin is susceptible to degradation under various stress conditions, leading to the formation of degradation products. These products can arise during the manufacturing process or during the shelf life of the drug product. europa.eu Forced degradation studies are conducted to understand the stability of the drug and to identify potential degradants. nih.gov

Studies have shown that Atorvastatin degrades under acidic, oxidative, photolytic, and thermal stress conditions. nih.govbeilstein-journals.org Acidic hydrolysis is a significant degradation pathway, leading to the formation of Atorvastatin lactone (also known as Atorvastatin EP Impurity H) as a prominent decomposition product. veeprho.comresearchgate.netbeilstein-journals.org Under more drastic acidic conditions, further dehydration can occur. beilstein-journals.org Oxidative stress can also lead to the formation of various degradation products. nih.gov Photodegradation, or degradation upon exposure to light, is another pathway that can generate specific impurities. scbt.com

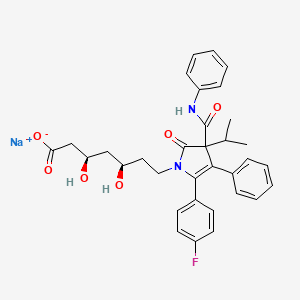

Atorvastatin Lactam Sodium Salt Impurity, also referred to as Atorvastatin Pyrrolidone Analog, is a notable impurity associated with Atorvastatin. lgcstandards.compharmaffiliates.com It is identified as a photodegradation product of Atorvastatin, meaning it can form when the drug substance or product is exposed to light. scbt.comchemicalbook.com It is also described as a cyclic impurity of Atorvastatin. This impurity is used as a reference standard in analytical testing to ensure the quality and purity of Atorvastatin API and its finished products. lgcstandards.combiosynth.com

| Property | Value |

|---|---|

| CAS Number | 148217-40-7 |

| Molecular Formula | C₃₃H₃₄FN₂NaO₆ |

| Molecular Weight | 596.62 g/mol |

| Synonyms | Atorvastatin Pyrrolidone Analog Sodium Salt; (βR,δR)-5-(4-Fluorophenyl)-2,3-dihydro-β,δ-dihydroxy-3-(1-methylethyl)-2-oxo-4-phenyl-3-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid sodium salt |

| Classification | Photodegradation Product, Cyclic Impurity |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6.Na/c1-21(2)33(31(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)30(23-13-15-24(34)16-14-23)36(32(33)42)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-,33?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDUSRYVYMXRPW-LGZZEMPASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1(C(=C(N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747048 | |

| Record name | Sodium (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148217-40-7 | |

| Record name | Sodium (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Synthesis Mechanisms of Atorvastatin Lactam Sodium Salt Impurity

Chemical Pathways of Impurity Formation

The formation of the lactam impurity is principally attributed to two major degradation routes: photodegradation and hydrolysis. Each pathway involves distinct chemical reactions and intermediates that ultimately lead to the cyclization and modification of the Atorvastatin (B1662188) structure.

Atorvastatin is known to be sensitive to photochemical stress. nih.gov Exposure to light, particularly UV and sunlight, can initiate significant degradation. nih.govscirp.orgnih.gov Studies show that Atorvastatin undergoes rapid, and likely self-sensitized, degradation when irradiated with wavelengths between 300-350 nm in aqueous solutions. scirp.orgscirp.orgbohrium.com This process leads to various photoproducts, including the lactam impurity. usbio.netnih.gov

Photodegradation Pathways and Mechanisms

Radical-Mediated Cyclization of the Heptenoic Acid Side Chain with the Pyrrole (B145914) Ring

One significant photochemical reaction pathway involves the cyclization of the Atorvastatin molecule. The stilbene-like moiety within the Atorvastatin structure can undergo a 6π-electrocyclization upon exposure to light. unina.it This process leads to the formation of a transient dihydrophenanthrene intermediate, which is then oxidized to a more stable phenanthrene-like photoproduct. unina.itnih.gov While this reaction does not directly form the lactam ring, it is a crucial parallel pathway in the photodegradation cascade. unina.it The resulting phenanthrene-like product can act as an endogenous photosensitizer. unina.itnih.govbohrium.com This photosensitizer can then transfer energy to molecular oxygen to generate singlet oxygen, a highly reactive species that drives the oxidation of other molecules, including the pyrrole ring of another Atorvastatin molecule, thereby contributing indirectly to lactam formation. unina.itnih.gov Laser flash photolysis studies have identified the primary intermediate of this stilbene-like photocyclization, but did not detect a triplet-triplet absorption for the parent drug, suggesting Atorvastatin itself is not a primary photosensitizer for singlet oxygen. unina.itnih.gov

Photo-oxygenation Reactions Leading to Lactam Ring Formation

The principal pathway for the formation of the Atorvastatin Lactam impurity is through photo-oxygenation of the pyrrole ring. researchgate.netresearchgate.netnih.gov This reaction is often self-sensitized, where a photoproduct absorbs light and initiates the degradation of the parent drug. scirp.orgresearchgate.net The mechanism involves reactive oxygen species (ROS), with singlet oxygen (¹O₂) playing a dominant role. unina.itresearchgate.netnih.gov

The proposed mechanism suggests that singlet oxygen, generated via photosensitization, reacts with the electron-rich pyrrole ring of Atorvastatin. unina.itresearchgate.net This leads to the formation of unstable intermediates such as endoperoxides and hydroperoxides. researchgate.net These intermediates can then rearrange to form an epoxide, which subsequently undergoes an alkyl or aryl shift, resulting in the formation of a stable lactam ring (a pyrrol-2(3H)-one system). researchgate.net This oxidation of the pyrrole ring is a key characteristic of Atorvastatin's photodegradation. unina.itresearchgate.net This process can occur in aqueous solutions exposed to sunlight and even in the solid state when exposed to UV light in the presence of oxygen and water vapor. researchgate.netnih.gov

Atorvastatin's stability is also influenced by pH, and it is known to degrade under both acidic and basic hydrolytic conditions. nih.govresearchgate.netnih.gov These reactions can lead to different degradation products, including the cyclization of the side chain and cleavage of its functional groups. While degradation is observed in acidic conditions, some studies have noted that the drug is relatively stable under basic hydrolysis. nih.gov

Hydrolytic Degradation Mechanisms

Intramolecular Esterification and Cyclization under Alkaline Conditions

A major degradation product of Atorvastatin is its corresponding lactone. nih.govresearchgate.net This occurs through an intramolecular cyclization (esterification) of the 3,5-dihydroxyheptanoate side chain. nih.gov This reaction is pH-dependent and reversible, with the lactone and the open-chain hydroxy acid existing in equilibrium. nih.gov While this lactonization readily occurs under acidic conditions, it is also a relevant pathway under alkaline conditions. nih.gov The lactone form is more lipophilic than the parent acid form. nih.gov Studies have shown that under basic conditions (e.g., 0.1N NaOH), Atorvastatin undergoes hydrolytic degradation, which involves this cyclization as a key transformation. nih.govresearchgate.netirjmets.com It is important to note that this pathway directly produces Atorvastatin Lactone, an impurity distinct from the Atorvastatin Lactam, which results from the oxidation of the pyrrole ring. nih.govresearchgate.net

Hydrolysis and Cleavage of the Amide Group

The amide group within the Atorvastatin structure can also undergo hydrolysis, particularly under more forceful conditions. nih.govnih.gov Treatment with strong acids can lead to the cleavage and complete loss of the carboxanilide residue. nih.govnih.gov Similarly, hydrolysis in the presence of a strong base like sodium hydroxide (B78521) involves the breaking of the amide bond to yield an amine and a carboxyl group. nih.gov This fragmentation represents another significant pathway for the degradation of the Atorvastatin molecule. nih.gov

Research Findings on Atorvastatin Degradation

Forced degradation studies are essential for identifying potential impurities and understanding the stability of a drug substance. The table below summarizes findings from a study that subjected Atorvastatin calcium to various stress conditions as per ICH guidelines.

| Stress Condition | Parameters | Observations |

|---|---|---|

| Acid Hydrolysis | 0.1 N HCl for 24 hours at 25°C | Considerable degradation observed. nih.gov Formation of unknown impurity A1 and known impurities H & J. nih.gov |

| Base Hydrolysis | 1 N NaOH for 42 hours at 25°C | No degradation observed in this specific study. nih.gov However, other studies report degradation under basic conditions. nih.govresearchgate.net |

| Oxidation | 1% H₂O₂ for 24 hours at 25°C | Considerable degradation observed. nih.gov Formation of unknown impurities O1 & O2 and known impurities L & D. nih.gov |

| Thermal Degradation | 105°C for 10 days | Considerable degradation observed. nih.gov Formation of known impurities H & J. nih.gov |

| Photolytic Degradation | 1.2 million lux hours (visible) & 200 W h/m² (UV) for 11 days | Considerable degradation observed. nih.gov Formation of known impurities J, L, and D. nih.gov |

Oxidative Degradation Mechanisms

Oxidative stress is a significant contributor to the degradation of Atorvastatin, leading to the formation of various impurities, including the lactam variant. The core of this degradation pathway involves the chemically sensitive pyrrole ring of the Atorvastatin molecule. nih.govresearchgate.net Studies have shown that exposing Atorvastatin to oxidative conditions, such as hydrogen peroxide or even atmospheric oxygen over time, can generate these degradants. nih.govgoogle.comgoogleapis.com

Oxidation of the Pyrrole Ring

The central pyrrole ring in the Atorvastatin structure is the primary site for oxidative attack. nih.govresearchgate.net Research has identified that nearly all oxidative degradants of Atorvastatin originate from the oxidation of this specific heterocyclic moiety. nih.govresearchgate.net The exposure of Atorvastatin to oxidizing agents or even sunlight in solution can trigger these degradation reactions. researchgate.net For instance, one method for preparing oxidative degradation products involves exposing an aqueous acetonitrile (B52724) solution of Atorvastatin to sunlight, followed by pH adjustment. nih.govresearchgate.net Another preparation involves using hydrogen peroxide in an alkaline solution. nih.govresearchgate.net These findings underscore the susceptibility of the pyrrole ring to oxidative conditions, which initiates the cascade of reactions forming impurities.

Intermediate Endoperoxide Formation and Rearrangement

A key mechanistic step in the oxidative degradation of the pyrrole ring is the formation of a transient endoperoxide intermediate. nih.govresearchgate.net The most probable reaction mechanism involves the formation of this unstable bridged peroxide product across the pyrrole ring. researchgate.net This intermediate then undergoes a subsequent rearrangement. nih.govresearchgate.net Following the rearrangement, a nucleophilic attack by the 5-hydroxy group of the heptanoic acid side chain of Atorvastatin occurs, leading to the formation of complex cyclized degradation products. nih.govresearchgate.net This intramolecular cyclization is a critical step that results in the altered chemical structures observed in the oxidative impurities of Atorvastatin.

Process-Related Formation during Atorvastatin Synthesis

The generation of Atorvastatin Lactam is not limited to the degradation of the finished product; it is also a notable process-related impurity that can form during the multi-step chemical synthesis of Atorvastatin. nih.govgoogle.com The control of this impurity is a critical aspect of the manufacturing process to ensure the purity of the final active pharmaceutical ingredient (API). veeprho.com

Cyclization during Ester Hydrolysis of Atorvastatin Intermediates

During the synthesis of Atorvastatin, ester intermediates are commonly used to protect certain functional groups. The final stages of the synthesis typically involve the hydrolysis of these esters to yield the active carboxylic acid form. This hydrolysis step, particularly under certain conditions, can promote intramolecular cyclization, leading to the formation of the lactam impurity. nih.gov Studies have shown that Atorvastatin conjugates can undergo a two-step hydrolysis process that includes the formation of a lactone. nih.gov This lactonization of the 3,5-dihydroxyheptanoate side chain is a prominent decomposition pathway under moderately acidic conditions. nih.gov

Influence of Reaction Conditions during Synthesis (e.g., pH, Temperature)

The reaction conditions during synthesis play a crucial role in the formation of impurities. The pH of the reaction medium is a particularly critical parameter. Atorvastatin is known to undergo a pH-dependent interconversion between its hydroxy acid form and its lactone form. rsc.org Acidic conditions tend to favor lactonization. nih.govnih.gov For example, degradation studies show that Atorvastatin degrades in both acidic and basic media, with the formation of degradation products being particularly notable under acidic hydrolysis. nih.govnih.gov

Temperature is another key factor. Heating during certain synthesis steps, such as refluxing in toluene, is used to intentionally promote lactonization for purification purposes in some synthetic routes. newdrugapprovals.org However, uncontrolled temperature variations can lead to the unintended generation of lactam impurities. The oxidation process itself can be accelerated at elevated temperatures (e.g., 40 to 90°C) when preparing degradation products for study. google.com

| Parameter | Condition | Effect on Impurity Formation | Reference |

|---|---|---|---|

| pH | Acidic (e.g., 0.1 M HCl) | Promotes lactonization of the dihydroxyheptanoate side chain. | nih.gov |

| pH | Alkaline (e.g., pH 8-9) | Used in the preparation of certain oxidative degradation products. | nih.govresearchgate.net |

| Temperature | Elevated (e.g., 40-90°C) | Can accelerate oxidative degradation. | google.com |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Induces oxidation of the pyrrole ring, leading to degradants. | nih.govnih.gov |

| Light | Sunlight/UV Light | Can induce photo-oxygenation and degradation. | researchgate.netnih.gov |

Industrial-Scale Synthesis Challenges and Impurity Generation

Translating the synthesis of Atorvastatin to an industrial scale introduces significant challenges in controlling impurity profiles. nih.govveeprho.com Ensuring stereochemical purity and minimizing byproducts like the lactam are critical for producing API-grade Atorvastatin. veeprho.com A key challenge arises during the hydrolysis of ester intermediates and the subsequent isolation of the Atorvastatin salt. nih.gov For instance, Teva Pharmaceuticals reported that a significant portion of impurities, including the lactone, arose during the deprotection of a ketal protecting group, a step prior to ester hydrolysis. nih.gov

Analytical Methodologies for Atorvastatin Lactam Sodium Salt Impurity

Chromatographic Separation Techniques

Chromatography is the primary mode of analysis for separating and quantifying Atorvastatin (B1662188) Lactam Sodium Salt Impurity from the main Atorvastatin API and other related substances. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most frequently employed methods due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the quality control of Atorvastatin, capable of separating the API from its impurities, including the lactam form. lgcstandards.comnih.gov The method's precision and accuracy make it suitable for routine analysis in pharmaceutical manufacturing. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode used for analyzing Atorvastatin and its impurities. scispace.comjddtonline.info The development of a robust RP-HPLC method requires careful optimization of several parameters to achieve adequate separation.

The primary goal is to develop a method that is specific, accurate, precise, and stability-indicating. nih.gov Optimization often involves a "trial and error" approach, where various mobile phases and stationary phases are tested to find the ideal conditions. nih.gov Key objectives during development include achieving satisfactory resolution between Atorvastatin, its lactam impurity, and other related compounds like desfluoro-atorvastatin and diastereomer-atorvastatin. researchgate.net The pH of the mobile phase is a critical factor; for instance, maintaining a pH in the range of 3.8 to 4.2 has been shown to be crucial for resolving Atorvastatin from its closely eluting impurities. mdpi.com

| Parameter | Typical Condition/Target | Reference |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | scispace.comjddtonline.info |

| Mobile Phase pH | 3.8 - 4.2 for optimal resolution | mdpi.com |

| Validation | Specificity, Linearity, Accuracy, Precision | nih.gov |

| Resolution | >2 between all specified peaks | nih.gov |

To separate a complex mixture of compounds with varying polarities, such as Atorvastatin and its impurities, gradient elution is often superior to isocratic elution. youtube.com A gradient method involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the stronger organic solvent. youtube.com This approach shortens the analysis time for late-eluting components and improves peak shape and sensitivity. youtube.com

A common mobile phase for Atorvastatin impurity analysis consists of two parts: an aqueous buffer (Phase A) and an organic solvent (Phase B).

Phase A (Aqueous): Often a buffer like phosphate (B84403) or formate (B1220265) is used. For example, a 0.05M potassium dihydrogen phosphate buffer adjusted to pH 3.5 is a common choice. nih.gov Another approach uses 0.05% v/v formic acid adjusted to pH 4.0. mdpi.com

Phase B (Organic): Acetonitrile (B52724) is the most frequently used organic modifier. nih.gov Methanol is also utilized, sometimes in combination with acetonitrile. scispace.com

A typical gradient might start with a high percentage of the aqueous phase and progressively increase the organic phase, for instance, from 10% to 90% acetonitrile over the course of the run. nih.gov This ensures that more polar impurities elute first, followed by the main API and then less polar impurities like the lactone forms. nih.gov

| Time (minutes) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) | Reference |

|---|---|---|---|

| 0 | 90 | 10 | nih.gov |

| 5 | 50 | 50 | nih.gov |

| 10 | 10 | 90 | nih.gov |

The choice of stationary phase is critical for achieving the desired selectivity and resolution. For the analysis of Atorvastatin and its impurities, C18 (octadecyl) columns are the most widely used due to their hydrophobic nature, which provides good retention for the relatively non-polar Atorvastatin molecule and its related substances. nih.govnih.gov

Different types of stationary phases have been investigated to optimize separations:

C18 and C8: These are standard alkyl-bonded silica (B1680970) phases. While many methods use C18, attempts to separate certain co-eluting impurities have also involved C8, cyano, and phenyl columns. nih.gov

Phenyl-Hexyl: In some cases, a CSH Phenyl-Hexyl column has been found to be optimal for improving the separation between Atorvastatin and its impurities, demonstrating superior performance over traditional C18 columns for specific separations. waters.com

Core-Shell (Superficially Porous) Columns: These columns, such as the Poroshell C18ec, contain particles with a solid core and a porous outer layer. researchgate.net This technology allows for higher efficiency and faster analysis times—often less than 15 minutes—compared to traditional fully porous particle columns, without generating excessively high backpressure. mdpi.comresearchgate.net

| Stationary Phase Type | Particle Type | Key Advantage | Reference |

|---|---|---|---|

| C18 (Octadecyl) | Fully Porous | Standard, widely applicable, good retention | nih.gov |

| C8 (Octyl) | Fully Porous | Alternative selectivity to C18 | nih.gov |

| Phenyl-Hexyl | Fully Porous / Core-Shell | Improved separation for certain impurities | waters.com |

| Poroshell (Core-Shell) | Superficially Porous | High efficiency, rapid analysis | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically under 2 μm), which allows for faster and more efficient separations compared to conventional HPLC. jddtonline.info UPLC systems operate at higher pressures and can significantly reduce analysis time while improving resolution and sensitivity.

For Atorvastatin analysis, UPLC methods can provide a rapid and sensitive way to quantify the API and its metabolites, including the lactone forms. rsc.org For example, a UPLC-MS/MS method was able to separate Atorvastatin and five of its metabolites within a 4-minute run time. rsc.org The enhanced sensitivity is particularly beneficial for detecting and quantifying impurities at very low levels, as required by regulatory guidelines. waters.com

Preparative Chromatography for Impurity Isolation and Enrichment

To properly characterize and identify an unknown impurity, it must first be isolated from the bulk drug substance in a pure form. Preparative High-Performance Liquid Chromatography (preparative HPLC) is the technique used for this purpose. ijpsdronline.com It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. ijpsdronline.com

In the context of Atorvastatin, if a degradation impurity is detected during forced degradation studies, its concentration can be intentionally increased or "enriched." ijpsdronline.com This enriched mixture is then subjected to preparative HPLC to isolate a sufficient quantity (e.g., several milligrams) of the impurity. ijpsdronline.com The isolated compound can then be subjected to structural elucidation techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity. researchgate.netijpsdronline.com For instance, an ODS-C18 column with dimensions of 250 mm × 21.2 mm and 10μm particles has been used for such isolations. ijpsdronline.com

Spectroscopic and Spectrometric Characterization Techniques

The definitive identification and structural elucidation of impurities such as Atorvastatin Lactam Sodium Salt are paramount in pharmaceutical quality control. Spectroscopic and spectrometric techniques provide the necessary analytical depth to characterize these compounds, confirming their identity and ensuring the purity of the active pharmaceutical ingredient (API).

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is an indispensable tool for obtaining precise molecular weight and structural information of pharmaceutical impurities. shimadzu.com It is frequently coupled with liquid chromatography (LC) to analyze complex mixtures. lcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful method for both separating impurities from the API and determining their molecular weight and fragmentation patterns. For Atorvastatin Lactam Sodium Salt Impurity, the molecular formula is C₃₃H₃₄FN₂O₆Na, corresponding to a molecular weight of 596.62 g/mol . lgcstandards.com In a typical LC-MS analysis, this impurity can be identified by its mass-to-charge ratio (m/z), providing initial confirmation of its presence. waters.com

Tandem mass spectrometry (MS/MS) further fragments the selected parent ion to produce a unique fragmentation spectrum. This spectrum acts as a structural fingerprint. While specific fragmentation data for the sodium salt is not detailed in the provided results, the fragmentation of the core atorvastatin structure is well-understood and would show characteristic losses related to the side chain and phenyl groups, aiding in the confirmation of the impurity's core structure. nih.govnih.gov

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₃₃H₃₄FN₂O₆Na | lgcstandards.comlgcstandards.com |

| Molecular Weight | 596.62 g/mol | lgcstandards.combiosynth.com |

| Purity | ≥95% | lgcstandards.com |

| Appearance | White to Off-white Solid | |

High-Resolution Accurate Mass Spectrometry (HRAMS) provides mass measurements with extremely high precision, typically to four or more decimal places. This accuracy is crucial for determining the elemental composition of an unknown compound. For this compound, the accurate mass is reported as 596.2299 m/z. lgcstandards.comlgcstandards.com This precise measurement allows for the unambiguous confirmation of its elemental formula (C₃₃H₃₄FN₂O₆Na), distinguishing it from other potential impurities that might have the same nominal mass but different atomic compositions.

In-source fragmentation, also known as in-source collision-induced dissociation (CID) or pseudo-MS/MS, is a technique used with single quadrupole mass spectrometers to gain structural information. By increasing the cone voltage in the ion source, fragmentation of the analyte can be induced before it enters the mass analyzer. shimadzu.com This process generates fragment ions that are characteristic of the molecule's structure, providing valuable data for identification without requiring a more complex tandem mass spectrometer. lcms.cz

For example, in the analysis of atorvastatin impurities, applying a higher cone voltage can break the molecule apart, and the resulting fragments can be matched against known fragmentation patterns to deduce the structure of an unknown peak. This method is particularly useful in routine quality control environments for the rapid structural profiling of impurities. waters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. ijpsdronline.com It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR analyses provide data on the chemical environment of each proton and carbon atom in a molecule, respectively. For this compound, the combination of these two techniques can confirm the presence of all key structural features. The spectra would be used to verify the integrity of the phenyl, p-fluorophenyl, and isopropyl groups, as well as the dihydroxy-heptanoate side chain attached to the nitrogen of the lactam ring. rasayanjournal.co.in

The chemical shifts (δ) observed in the NMR spectra are indicative of specific functional groups and their connectivity. The analysis of coupling patterns in ¹H NMR and the number of signals in ¹³C NMR allows for a complete assignment of the molecule's structure. rasayanjournal.co.innih.gov

Table 2: Expected ¹H and ¹³C NMR Spectral Data Regions for this compound

| Structural Moiety | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | ~7.0-8.0 | ~115-165 |

| Dihydroxy Heptanoate (B1214049) Chain | ~1.2-4.2 | ~20-70 |

| Isopropyl Group (CH and CH₃) | ~0.8-3.5 | ~18-35 |

| Lactam Carbonyl Carbon | - | ~170-175 |

| Carboxamide Carbonyl Carbon | - | ~165-170 |

Advanced NMR Techniques (e.g., DEPT, HETCOR, NOESY) in Impurity Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of chemical compounds, including pharmaceutical impurities. While basic 1H and 13C NMR provide foundational information, advanced 2D NMR techniques are often required to fully characterize complex molecules like the this compound.

Studies on the characterization of Atorvastatin degradation products demonstrate the power of these techniques. For instance, 13C NMR has been used to confirm structural changes in the core molecule, such as the breakage of the 5-membered pyrrole (B145914) ring, which results in a notable upfield shift of the corresponding carbon signals. ijpsdronline.comresearchgate.net The structural information derived from these advanced methods is crucial for confirming the identity of an impurity.

The application of various advanced NMR experiments for the structural characterization of an impurity like Atorvastatin Lactam Sodium Salt is summarized below.

Table 1: Role of Advanced NMR Techniques in Impurity Characterization

| NMR Technique | Purpose in Characterization | Type of Information Provided |

|---|---|---|

| DEPT (Distortionless Enhancement by Polarization Transfer) | Differentiates between CH, CH₂, and CH₃ groups. | Simplifies the 13C spectrum by identifying the multiplicity of carbon signals, aiding in the assignment of specific carbon atoms within the impurity's structure. |

| HETCOR (Heteronuclear Correlation) | Correlates directly bonded carbon and proton atoms. | Provides a 2D map showing which protons are attached to which carbons, allowing for definitive C-H bond assignments. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close to each other in space, regardless of whether they are bonded. | Helps determine the three-dimensional structure and stereochemistry of the impurity by revealing through-space proton-proton proximities. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is obtained. For this compound, IR spectroscopy can confirm the presence of key structural features and differentiate it from the parent drug, Atorvastatin. researchgate.net Attenuated total reflectance infrared spectrophotometry (ATR-IR) is a modern variant often employed to investigate impurities. nih.gov

The structure of Atorvastatin Lactam Sodium Salt contains several characteristic functional groups that would produce distinct absorption bands in an IR spectrum.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Significance for Characterization |

|---|---|---|

| O-H Stretch (Alcohol) | 3500 - 3200 (Broad) | Indicates the presence of the hydroxyl groups on the heptanoate side chain. |

| N-H Stretch (Amide) | 3400 - 3250 | Confirms the presence of the N-H bond within the amide linkage. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Corresponds to the C-H bonds on the phenyl and fluorophenyl rings. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Corresponds to the C-H bonds of the isopropyl and heptanoate side chain carbons. |

| C=O Stretch (Lactam) | ~1680 | A key band confirming the cyclic amide (lactam) structure, differentiating it from the open-chain form of Atorvastatin. |

| C=O Stretch (Carboxylate Salt) | ~1600 - 1550 | Indicates the presence of the deprotonated carboxylic acid (sodium salt) at the end of the side chain. |

| C-F Stretch | 1250 - 1000 | Confirms the presence of the fluorine atom on the fluorophenyl group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the presence of chromophores (light-absorbing groups). The primary chromophore in both Atorvastatin and its lactam impurity is the extensive conjugated system involving the pyrrole and attached phenyl rings.

Analytical methods, particularly HPLC, rely on UV detectors to monitor and quantify these compounds. The maximum absorption wavelength (λmax) for Atorvastatin is typically observed around 241-245 nm. nih.gov The this compound is expected to have a very similar λmax because its core chromophoric structure remains intact. This property allows for its detection using the same UV wavelength settings as the parent drug, which is crucial for its quantification in impurity profiling methods. ijpsdronline.com

Table 3: UV-Vis Spectroscopic Properties for Impurity Detection

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| λmax (Maximum Absorption Wavelength) | 241 - 245 nm | Allows for sensitive detection using a standard UV detector on an HPLC system. The choice of this wavelength is critical for achieving good signal-to-noise ratios. nih.gov |

| Solvent | Acetonitrile, Methanol, or Mobile Phase Mixtures | The solvent can influence the exact λmax; therefore, it must be consistent throughout the analysis. |

| Application | Quantitative analysis via HPLC-UV | The absorbance is directly proportional to the concentration, enabling the quantification of the impurity relative to the active pharmaceutical ingredient (API). |

Method Validation and Performance Parameters

For any analytical method to be considered reliable for quantifying impurities, it must undergo rigorous validation in accordance with guidelines from the International Council for Harmonisation (ICH). mdpi.com This process establishes the performance characteristics of the method and ensures it is fit for its intended purpose.

Selectivity and Specificity for Atorvastatin Lactam Impurity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components, such as the API, other impurities, and degradation products. Specificity is the ultimate demonstration of selectivity. In the context of Atorvastatin analysis, the method—typically a reversed-phase HPLC method—must demonstrate baseline separation between the Atorvastatin peak and all known impurities, including the Atorvastatin Lactam Sodium Salt. nih.gov

Validation studies confirm specificity by analyzing spiked samples containing the API and all potential impurities. The results must show that all component peaks are well-separated with a resolution greater than two, ensuring that there is no interference and that the quantification of each compound is accurate. nih.govnih.gov The use of a photodiode array (PDA) detector further aids in confirming peak purity, ensuring that a single peak corresponds to a single compound. nih.gov

Linearity and Calibration Range Determination (LOD, LOQ)

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The limit of detection (LOD) is the lowest concentration of the analyte that can be detected but not necessarily quantified, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov These parameters are determined by analyzing a series of dilutions of the impurity standard. nih.gov

For impurities, linearity is typically established from the LOQ up to 150% or more of the specified impurity limit (e.g., from 0.014% to 0.3% of the API concentration). mdpi.com A high correlation coefficient (R²) value, typically >0.999, is required to demonstrate linearity. researchgate.net

Table 4: Linearity, LOD, and LOQ Data for Atorvastatin and Impurity Analysis

| Analyte | Range Studied (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|---|---|

| Atorvastatin | 0.08 - 20 nih.gov | > 0.999 nih.gov | 0.03 nih.gov | 0.08 nih.gov |

| Atorvastatin | 4 - 32 | Not specified | Not specified | Not specified |

| Atorvastatin Impurities | 0.05% - 0.3% of working concentration mdpi.com | ~1.0 mdpi.com | 0.05 mdpi.com | 0.14 mdpi.com |

| Atorvastatin Impurities | LOQ - 0.30% w/w nih.gov | > 0.99 nih.gov | Signal-to-Noise Ratio of 3:1 nih.gov | Signal-to-Noise Ratio of 10:1 nih.gov |

Accuracy and Precision Assessment (System Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of measurements. Precision is assessed at two levels: repeatability (intra-day or system precision) and intermediate precision (inter-day or inter-analyst). nih.gov

Accuracy is determined by performing recovery studies, where a known amount of the impurity is spiked into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage of the impurity recovered is then calculated. researchgate.net Precision is evaluated by repeatedly analyzing a homogenous sample and is expressed as the relative standard deviation (RSD) of the results. nih.govnih.gov For impurity analysis, the RSD should typically be less than 5-10%, depending on the concentration level. mdpi.com

Table 5: Accuracy and Precision Data from Method Validation Studies for Atorvastatin Impurities

| Parameter | Concentration Level | Acceptance Criteria | Typical Result |

|---|---|---|---|

| Accuracy (Recovery) | Low, Medium, High (e.g., 50%, 100%, 150% of specification) researchgate.net | 98% - 102% researchgate.net | Recoveries between 98% and 102% are commonly achieved. researchgate.net |

| Precision (Repeatability) | 0.15% w/w of each impurity nih.gov | RSD < 2.0% nih.gov | RSD values for impurities are generally found to be less than 2.0%. nih.gov |

| Intermediate Precision | 0.15% w/w of each impurity nih.gov | RSD < 2.0% nih.gov | RSD values are typically less than 1.5% between different days/analysts. nih.gov |

| Precision at LOQ | LOQ Level nih.gov | Not specified | The RSD for six replicate preparations at the LOQ level is calculated to ensure reliability at low concentrations. nih.gov |

Robustness and System Suitability Testing

The validation of an analytical method for quantifying impurities such as this compound is incomplete without rigorous robustness and system suitability testing. These assessments are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that the method is reliable and performs consistently under routine laboratory conditions. pharmaguideline.comfda.gov

Robustness Testing

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov It provides an indication of the method's reliability during normal usage. For High-Performance Liquid Chromatography (HPLC) methods used in the analysis of atorvastatin and its impurities, several parameters are intentionally varied to evaluate the method's robustness. researchgate.netijrpr.com These variations typically include changes in flow rate, mobile phase composition (both pH and the ratio of organic to aqueous phases), and column temperature. nih.govnih.gov The goal is to identify which parameters are critical to the separation and require strict control to ensure the method's performance is not compromised.

Research findings from various studies on atorvastatin impurity analysis demonstrate the effects of these variations. For example, altering the flow rate will directly impact the retention times of the analytes. nih.gov Similarly, changes to the mobile phase pH or its organic composition can affect the resolution between atorvastatin and its closely eluting impurities. nih.gov The method is considered robust if the system suitability criteria are still met despite these small changes and there are no significant alterations in the analytical results. ijrpr.com

| Parameter | Variation | Observed Effect | Source |

|---|---|---|---|

| Flow Rate | ± 0.2 mL/min (e.g., from 1.0 mL/min to 0.8 and 1.2 mL/min) | Retention times shifted, but resolution between peaks remained acceptable. | nih.gov |

| Mobile Phase Composition | ± 2-10% change in organic phase ratio (e.g., Acetonitrile) | Minor shifts in retention time; no significant impact on resolution or peak symmetry. | ijrpr.com |

| pH of Mobile Phase Buffer | ± 0.2 units | Can affect peak shape and resolution, particularly for ionizable compounds. | nih.gov |

| Column Temperature | ± 5 °C | Influences retention times and can affect separation efficiency. | nih.gov |

System Suitability Testing (SST)

System Suitability Testing (SST) is an integral part of the analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis. fda.govnih.gov It is performed before and sometimes during the analysis of samples to ensure the equipment and method are performing correctly. pharmaguideline.comchromforum.org The parameters for SST are established during method validation and are based on the concept that the equipment, electronics, analytical operations, and samples form an integrated system that can be evaluated as a whole. fda.gov

For the analysis of this compound, SST is crucial to confirm that the system can adequately resolve this impurity from the active pharmaceutical ingredient (API), atorvastatin, and other potential process-related impurities or degradation products. researchgate.netresearchgate.net Typical SST parameters include resolution (Rs), plate number or theoretical plates (N), tailing factor (T), and the precision of replicate injections (expressed as Relative Standard Deviation, % RSD). pharmaguideline.compharmaknowledgeforum.com

| Parameter | Typical Acceptance Criteria | Purpose | Source |

|---|---|---|---|

| Resolution (Rs) | > 2.0 between atorvastatin and the closest eluting impurity peak. | Ensures baseline separation of adjacent peaks, which is critical for accurate quantification of impurities. | nih.govnih.gov |

| Tailing Factor (T) or Asymmetry Factor | ≤ 2.0 (often between 0.8 and 1.8). | Measures peak symmetry. Asymmetrical (tailing) peaks can lead to inaccurate integration and quantification. | nih.govpharmaknowledgeforum.commtc-usa.com |

| Theoretical Plates (N) / Column Efficiency | > 2000 (value is column and method dependent). | Indicates the efficiency of the column in separating the components of the mixture. Higher values mean sharper peaks. | nih.govpharmaknowledgeforum.com |

| Relative Standard Deviation (% RSD) | ≤ 2.0% for peak areas from replicate injections of a standard solution. | Demonstrates the precision and repeatability of the analytical system, particularly the injector and detector. | nih.govmtc-usa.comresearchgate.net |

| Signal-to-Noise Ratio (S/N) | ≥ 10 for the impurity at the limit of quantitation (LOQ). | Confirms the sensitivity of the method for detecting and quantifying low-level impurities. | pharmaknowledgeforum.commdpi.com |

Adherence to these predefined SST criteria ensures that the analytical system is suitable for accurately and precisely measuring the level of this compound in a given sample. researchgate.net

Stability Studies and Degradation Kinetics

Forced Degradation Studies (ICH Q1A R2 Compliance)

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies. researchgate.netajpaonline.com The goal is to provoke degradation, which helps in understanding the intrinsic stability of the molecule and identifying potential degradation products. researchgate.net These studies are essential for developing and validating stability-indicating analytical methods. researchgate.netnih.govmjcce.org.mk For Atorvastatin (B1662188), degradation has been observed under hydrolytic, oxidative, photolytic, and thermal stress conditions. nih.govnih.govresearchgate.net

Hydrolytic Stress Conditions (Acidic, Basic Media)

Hydrolytic degradation involves the breakdown of a substance by reaction with water. Studies on Atorvastatin are conducted across a range of pH values, typically using acidic and basic media, to determine its susceptibility to hydrolysis. mdpi.com

Acidic Conditions: Atorvastatin demonstrates significant degradation when subjected to acidic hydrolysis. nih.govnih.govresearchgate.net Studies have shown that treatment with 0.1 N HCl for 24 hours at room temperature results in the formation of degradation products. nih.gov The lactone form of Atorvastatin, a related cyclic impurity, is known to be a degradation product that forms under acidic conditions. researchgate.netmtc-usa.com One study identified two degradation products (DP1 and DP2) after subjecting Atorvastatin to 1 M HCl. mdpi.comnih.gov The degradation in an acid medium was found to follow first-order kinetics, indicating that the drug is less stable in acidic environments. mdpi.comnih.gov

Basic Conditions: In contrast to its behavior in acidic media, Atorvastatin is found to be relatively stable under basic stress conditions. nih.gov One comprehensive study reported no degradation when the drug was subjected to 1 N NaOH for 42 hours at ambient temperature. nih.gov However, another study using 1 M NaOH did observe degradation, which appeared to follow zero-order kinetics. mdpi.comnih.gov While degradation was noted, the formation of a specific, identifiable degradation product was not reported in that instance. nih.gov

| Condition | Reagent | Duration | Temperature | Observed Degradation | Reference |

|---|---|---|---|---|---|

| Acidic | 0.1 N HCl | 24 hours | Ambient (25 ± 2°C) | Degradation observed | nih.gov |

| Acidic | 1 M HCl | 4 hours | Steam Bath | Partial degradation, two products formed | mdpi.comnih.gov |

| Basic | 1 N NaOH | 42 hours | Ambient (25 ± 2°C) | No degradation observed | nih.gov |

| Basic | 1 M NaOH | 4 hours | Steam Bath | Degradation observed | mdpi.comnih.gov |

Oxidative Stress Conditions (e.g., Hydrogen Peroxide)

Oxidative degradation is a common pathway for drug decomposition. Studies have shown that Atorvastatin is susceptible to oxidation. nih.govnih.govresearchgate.net

| Condition | Reagent | Duration | Temperature | Observed Degradation | Reference |

|---|---|---|---|---|---|

| Oxidative | 1% H₂O₂ | 24 hours | Ambient (25 ± 2°C) | Degradation observed, known impurities L & D formed | nih.gov |

| Oxidative | 3% H₂O₂ | 4 hours | Steam Bath | Degradation observed | mdpi.com |

Photolytic Stress Conditions (UV Light, Simulated Sunlight)

Photostability testing is a critical part of stress testing to evaluate the effect of light exposure on a drug substance. The Atorvastatin Lactam Sodium Salt Impurity is specifically identified as a photodegradation product of Atorvastatin. scbt.com

In compliance with ICH guidelines, photolytic stress studies involve exposing the drug substance to a combination of visible and UV light. nih.gov One study performed photolytic testing for 11 days, exposing Atorvastatin to 200 W h/m² of UV light and 1.2 million lux hours of visible light, which resulted in degradation and the formation of several known impurities. nih.gov Another study confirmed degradation after 4 hours of exposure to UV light at 254 nm. mdpi.com The formation of the lactam impurity under these conditions underscores the importance of protecting Atorvastatin from light during manufacturing and storage.

| Condition | Exposure Details | Duration | Observed Degradation | Reference |

|---|---|---|---|---|

| Photolytic | 200 W h/m² UV light and 1.2 million lux hours visible light | 11 days | Degradation observed, known impurities J, L, and D formed | nih.gov |

| Photolytic | UV light (254 nm) | 4 hours | Degradation observed | mdpi.comnih.gov |

Thermal Stress Conditions

To assess the impact of temperature, drug substances are exposed to elevated heat. Thermal stress studies on Atorvastatin have been conducted by exposing the solid drug substance to a temperature of 105°C for 10 days. nih.gov This condition led to the formation of known impurities, highlighting the drug's sensitivity to heat. nih.gov Another study exposed the drug to dry heat at 378 K (105°C) for 4 hours, which also resulted in degradation. mdpi.com

| Condition | Temperature | Duration | Observed Degradation | Reference |

|---|---|---|---|---|

| Thermal (Dry Heat) | 105°C | 10 days | Degradation observed, known impurities H & J formed | nih.gov |

| Thermal (Dry Heat) | 105°C (378 K) | 4 hours | Degradation observed | mdpi.com |

Development of Stability-Indicating Analytical Methods

A stability-indicating method (SIM) is an analytical procedure capable of accurately quantifying the decrease in the amount of the active ingredient due to degradation. mjcce.org.mk It must also be able to separate and resolve the API from its degradation products and impurities. nih.govnih.govresearchgate.net

Resolution of Atorvastatin Lactam Impurity from API and Other Degradation Products

The development of a successful stability-indicating method for Atorvastatin requires achieving chromatographic separation between the main component (Atorvastatin) and its numerous related substances, including the Atorvastatin Lactam impurity. nih.govnih.govresearchgate.net Researchers have developed various rapid and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) methods for this purpose. nih.govnih.govmdpi.com

Achieving adequate resolution is a significant challenge. For instance, certain impurities are known to co-elute with the Atorvastatin peak when using standard C18 or C8 columns. nih.gov To overcome this, specific stationary phases, such as a Zorbax Bonus-RP column or a Halo ES-CN (diisopropyl-cyanopropylsilane) column, have been successfully employed. nih.govmjcce.org.mk These methods use gradient elution with mobile phases typically consisting of an acetonitrile (B52724) and water/buffer mixture, often with an acid modifier like trifluoroacetic acid, to ensure sharp peaks and good separation. nih.govnih.govresearchgate.net The success of these methods is confirmed when the resolution between all peaks (API, known impurities like the lactam, and new degradants) is greater than two, and the mass balance is close to 100%, demonstrating that all degradation products have been accounted for. nih.govmjcce.org.mk

Mass Balance Considerations in Degradation Studies

A critical component of forced degradation studies is the mass balance assessment. This calculation is essential for a validated stability-indicating method and ensures that the decrease in the active ingredient's concentration is adequately accounted for by the formation of degradation products. nih.gov A successful mass balance demonstrates that the analytical method can separate and detect all significant degradation products alongside the parent drug. researchgate.net

In the development of a rapid, reversed-phase liquid chromatographic (RP-HPLC) method for Atorvastatin and its impurities, researchers conducted forced degradation studies and quantified the stressed samples. nih.govnih.gov The mass balance was calculated to be approximately 99.5% (w/w), which confirms the stability-indicating capability of the developed method. nih.govnih.govresearchgate.net This high level of recovery provides confidence that no major degradation products are going undetected and that the response factors of the degradants are reasonably close to that of the parent compound, or have been appropriately corrected for. nih.gov The ability to achieve a close mass balance is a hallmark of a specific and robust analytical method suitable for stability testing. nih.gov

The following table summarizes the findings from a forced degradation study on Atorvastatin Calcium, highlighting the extent of degradation and the mass balance achieved.

| Stress Condition | % Degradation | Mass Balance (% w/w) |

|---|---|---|

| Acid Hydrolysis (0.1 N HCl, 24h, 25°C) | Data Not Specified | ~99.5% nih.govresearchgate.net |

| Base Hydrolysis (1 N NaOH, 42h, 25°C) | No Degradation Observed nih.gov | |

| Oxidative (1% H₂O₂, 24h, 25°C) | Data Not Specified | |

| Thermal & Photolytic Stress | Data Not Specified |

Kinetic Modeling of Impurity Formation

The rate at which impurities like Atorvastatin Lactam are formed can be described using kinetic models. Studies analyzing the degradation kinetics of Atorvastatin have found that the degradation process follows different models depending on the pH of the environment. nih.govresearchgate.net

Under acidic conditions (e.g., 0.1 M HCl), the degradation of Atorvastatin, which leads to the formation of the lactone impurity, follows first-order kinetics. beilstein-journals.orgemrespublisher.comnih.govresearchgate.net Conversely, under basic conditions, the degradation has been observed to follow zero-order kinetics. emrespublisher.comnih.govresearchgate.net The rate constant (k) for degradation in an acidic medium was determined to be significantly higher than in a basic medium, indicating lower stability of the drug in acidic environments. nih.govmdpi.com

A physiologically-based pharmacokinetic (PBPK) model has also been developed to understand the in-vivo formation of Atorvastatin Lactone. nih.gov This model incorporates the conversion of Atorvastatin acid to its lactone form within the stomach, highlighting the importance of considering this gastric conversion for statins administered in their active acid form. nih.gov The model simulates that the lactone, once formed, can be systemically converted back to the acid form, as lactones are known to be unstable in plasma. nih.gov

The kinetic parameters from a study evaluating Atorvastatin degradation under stress conditions are presented below.

| Condition | Kinetic Order | Rate Constant (k) | Reference |

|---|---|---|---|

| Acidic Medium | First-Order | 1.88 × 10⁻² s⁻¹ | nih.govmdpi.com |

| Basic Medium | Zero-Order | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ | nih.govmdpi.com |

Regulatory Landscape and Quality Control of Atorvastatin Impurities

Pharmacopoeial Monographs and Standards

Pharmacopoeias provide legally binding quality standards for medicinal products. The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) both have specific monographs for atorvastatin (B1662188) that include tests and limits for impurities.

The European Pharmacopoeia provides detailed monographs for active substances and finished products. The Ph. Eur. monograph for atorvastatin specifies limits for several identified impurities, referred to as "specified impurities". researchgate.netlibvmi.volyn.ua For an impurity like Atorvastatin Lactam Sodium Salt, which is not individually named in the monograph, it would be controlled under the limit for "unspecified impurities". libvmi.volyn.uaedqm.eu The Ph. Eur. also outlines the analytical procedures, such as High-Performance Liquid Chromatography (HPLC), to be used for detecting and quantifying these impurities. researchgate.netlibvmi.volyn.ua

The limits for specified impurities in the Atorvastatin active substance monograph are as follows:

| Impurity | Acceptance Criterion (Limit) |

| Impurity A | ≤ 0.3% |

| Impurity B | ≤ 0.3% |

| Impurity C | ≤ 0.15% |

| Impurity D | ≤ 0.15% |

| Any other unspecified impurity | ≤ 0.10% |

| Data derived from the European Pharmacopoeia monograph for atorvastatin. researchgate.netlibvmi.volyn.ua |

The United States Pharmacopeia sets standards for medicines in the U.S. The USP provides reference standards for atorvastatin and its related compounds, which are highly characterized physical samples used to ensure the accuracy of analytical tests. pharmacompass.comsigmaaldrich.com These reference standards are used for identification and to quantify impurities, including specified and unspecified ones, during quality control testing. sigmaaldrich.comsigmaaldrich.com

The USP monograph for Atorvastatin Calcium Tablets includes a test for "Organic Impurities". uspnf.com The limits set within this monograph are designed to control the levels of any single impurity and the total amount of all impurities. These limits are generally aligned with ICH principles. The USP also has a process for revising monographs based on new data submitted by manufacturers, which can include adjusting the acceptance criteria for specific impurities. uspnf.com Therefore, the control of Atorvastatin Lactam Sodium Salt Impurity in products marketed in the U.S. would be managed through the limits for unspecified impurities detailed in the relevant USP monograph.

Impurity Profiling and Control Strategies

A comprehensive understanding of impurity formation and the implementation of robust control strategies are fundamental to ensuring the quality of atorvastatin.

Quality by Design (QbD) Principles in Impurity Management

Quality by Design (QbD) is a systematic and science-based approach to pharmaceutical development that aims to build quality into the product. emrespublisher.comnih.gov This proactive approach is a departure from relying solely on end-product testing. The core elements of QbD in the context of impurity management for atorvastatin include:

Defining a Quality Target Product Profile (QTPP): This includes defining the desired quality attributes of the final drug product, with a key focus on the limits for various impurities.

Identifying Critical Quality Attributes (CQAs): For the API, the level of specific and unspecified impurities, including Atorvastatin Lactam, is a CQA.

Identifying Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs): These are the process variables and raw material characteristics that can impact the formation of impurities. For Atorvastatin Lactam, factors such as pH, temperature, and reaction time during certain synthetic steps are critical.

Establishing a Control Strategy: This involves implementing process controls and analytical testing to ensure that the CQAs are consistently met. dntb.gov.ua

By applying QbD, manufacturers can develop a "design space," which is a multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality. mdpi.comgoogle.com Operating within this design space is not considered a change and provides regulatory flexibility.

Process Optimization and Mitigation Strategies for Impurity Reduction

The formation of Atorvastatin Lactam is often associated with acidic conditions during the synthesis or work-up stages, which can promote the intramolecular cyclization of the atorvastatin molecule. nih.gov Therefore, process optimization is key to minimizing its formation.

Key mitigation strategies include:

pH Control: Careful control of pH during the hydrolysis of ester intermediates and subsequent work-up steps is crucial. Maintaining a slightly alkaline pH can significantly reduce the rate of lactam formation. simsonpharma.com

Temperature and Reaction Time: Optimizing the temperature and duration of reaction steps where the lactam can form helps to minimize its generation.

Solvent Selection: The choice of solvents can influence reaction pathways and impurity profiles.

Purification Techniques: Effective purification methods, such as crystallization or chromatography, are employed to remove any formed lactam impurity from the final API. google.com

Research has shown that by carefully controlling these parameters, the levels of Atorvastatin Lactam can be kept well below the regulatory thresholds. simsonpharma.com

Utilization of Reference Standards for this compound

The accurate detection and quantification of this compound rely on the availability of well-characterized reference standards. synthinkchemicals.comsynzeal.com These standards serve several critical purposes in quality control:

Peak Identification: In chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC), the retention time of the reference standard is used to definitively identify the peak corresponding to the lactam impurity in a sample of the atorvastatin API. pharmaffiliates.com

Method Validation: Reference standards are essential for validating analytical methods, including demonstrating specificity, linearity, accuracy, and precision for the quantification of the impurity.

Quantification: A known concentration of the reference standard is used to create a calibration curve, which allows for the accurate determination of the amount of the lactam impurity present in a batch of the drug substance. pharmaffiliates.com

Several chemical suppliers provide certified reference standards for this compound, which are accompanied by a Certificate of Analysis detailing their identity and purity. ijpsdronline.com The availability of these standards is fundamental for manufacturers to meet the stringent quality requirements set by regulatory authorities.

| Parameter | Finding | Source(s) |

| Impurity Name | This compound | ijpsdronline.com |

| Nature of Impurity | Degradation and process-related | nih.gov |

| Formation Condition | Acid-catalyzed intramolecular cyclization | nih.gov |

| BP Impurity Control | Controlled as an unspecified impurity if not named; general limit of 0.10% | |

| JP Impurity Control | Controlled under the general monograph for Atorvastatin Calcium related substances | bohrium.com |

| QbD Application | Systematic approach to control impurities by defining QTPP, CQAs, and CPPs | emrespublisher.comnih.govdntb.gov.ua |

| Mitigation Strategy | Strict pH control (maintaining slight alkalinity) during synthesis and work-up | simsonpharma.com |

| Role of Reference Standard | Essential for peak identification, method validation, and quantification | synthinkchemicals.comsynzeal.compharmaffiliates.com |

Q & A

Q. What analytical methods are recommended for detecting and quantifying Atorvastatin Lactam Sodium Salt Impurity in pharmaceutical formulations?

Answer: High-performance liquid chromatography (HPLC) with UV detection is the most widely used method. Key parameters include:

- Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

- Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0–4.0) in gradient elution mode

- Detection Wavelength: 245–254 nm

- Flow Rate: 1.0–1.5 mL/min

Validated methods achieve a limit of detection (LOD) of 0.01% and limit of quantification (LOQ) of 0.03% relative to the main analyte .

Q. How should this compound be stored to maintain stability during research?

Answer: Store the impurity in amber vials under inert atmosphere (argon or nitrogen) at -20°C . Avoid exposure to light, humidity, and temperatures above 25°C. Methanol is the recommended solvent for stock solutions due to its stability at low concentrations (<1 mg/mL) .

Q. What are the primary sources of this compound in synthetic pathways?

Answer: This impurity forms via intramolecular cyclization of the parent drug during synthesis, particularly under acidic conditions or elevated temperatures. Key intermediates prone to lactamization include the open-chain hydroxy acid form of atorvastatin. Monitoring reaction pH (optimal range: 7.5–8.0) significantly reduces lactam formation .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 13C, 15N) aid in tracking the formation kinetics of this compound?

Answer: Stable isotope-labeled analogs (e.g., 13C6 or 15N4) enable precise tracking using mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example:

Q. What strategies mitigate batch-to-batch variability in impurity profiling during method validation?

Answer:

- Standardization of Extraction pH: Maintain pH >7.5 during aqueous workup to minimize lactam formation .

- Peptide Content Analysis: Request peptide content and residual trifluoroacetic acid (TFA) analysis if impurities affect bioassays (e.g., cell toxicity studies) .

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months to simulate long-term degradation and identify critical process parameters .

Q. How can structural elucidation of this compound be performed using advanced spectroscopic techniques?

Answer:

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (C33H34FN2NaO6) with <2 ppm mass accuracy.

- 2D NMR: Assign stereochemistry via NOESY (nuclear Overhauser effect spectroscopy) and HSQC (heteronuclear single quantum coherence) experiments.

- X-ray Crystallography: Resolve crystal structure to confirm lactam ring geometry and sodium coordination .

Q. What role does the impurity play in pharmacopeial compliance, and how are acceptance limits determined?

Answer: The impurity is classified as a genotoxic alert compound due to its structural similarity to lactam derivatives. Acceptance limits follow ICH Q3A guidelines:

- Identification Threshold: 0.10%

- Qualification Threshold: 0.15%

Forced degradation studies (acid/base hydrolysis, oxidative stress) are required to establish degradation pathways and justify specifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.